4,6-Dichloro-9H-pyrimido[4,5-B]indole
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Overview
Description
4,6-Dichloro-9H-pyrimido[4,5-B]indole is a heterocyclic compound with the molecular formula C10H5Cl2N3. It is characterized by the presence of chlorine atoms at the 4th and 6th positions of the pyrimido[4,5-B]indole structure. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-9H-pyrimido[4,5-B]indole is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a potential target in the field of Alzheimer’s disease drug discovery .
Mode of Action
This compound interacts with GSK-3β, inhibiting its activity . The compound’s interaction with GSK-3β results in changes that can potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s .
Biochemical Pathways
The inhibition of GSK-3β affects various biochemical pathways. GSK-3β is involved in numerous cellular processes, including the regulation of glycogen metabolism, cell division, and apoptosis . By inhibiting GSK-3β, this compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
One derivative of the compound demonstrated promising metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of GSK-3β . This inhibition can potentially lead to changes in cellular processes regulated by GSK-3β, potentially providing therapeutic benefits in diseases like Alzheimer’s .
Action Environment
Factors such as temperature and ph could potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It has been found that pyrimido[4,5-b]indole derivatives have demonstrated excellent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cellular Effects
Some pyrimido[4,5-b]indole derivatives have shown to have activity against RET and TRK genetic backgrounds .
Molecular Mechanism
Some pyrimido[4,5-b]indole derivatives have been found to inhibit the RET kinase signaling pathway, which is activated in numerous cancers including lung, thyroid, breast, pancreatic, and prostate .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-9H-pyrimido[4,5-B]indole typically involves the reaction of indole-3-carboxaldehyde with benzaldehyde and ammonium iodide in the presence of a catalyst such as iodine under an oxygen atmosphere . This method allows for the formation of the pyrimido[4,5-B]indole core structure with the desired chlorination at the 4th and 6th positions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-9H-pyrimido[4,5-B]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimido[4,5-B]indole derivatives .
Scientific Research Applications
4,6-Dichloro-9H-pyrimido[4,5-B]indole has several scientific research applications, including:
Comparison with Similar Compounds
4,6-Dichloro-9H-pyrimido[4,5-B]indole can be compared with other similar compounds, such as:
7-Chloro-9H-pyrimido[4,5-B]indole: This compound has a chlorine atom at the 7th position instead of the 4th and 6th positions.
4,7-Dichloro-9H-pyrimido[4,5-B]indole: This compound has chlorine atoms at the 4th and 7th positions.
The uniqueness of this compound lies in its specific chlorination pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4,6-dichloro-9H-pyrimido[4,5-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(12)13-4-14-10(8)15-7/h1-4H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHDVRMZBIAUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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